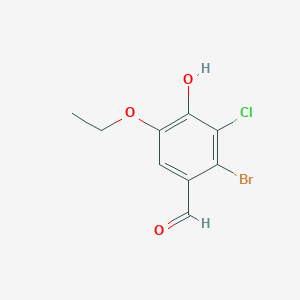

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine, chlorine, ethoxy, and hydroxy functional groups attached to a benzene ring with an aldehyde group

Mécanisme D'action

Target of Action

It is known that benzylic halides, a family to which this compound belongs, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The compound’s mode of action involves interactions with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS .

Biochemical Pathways

It is known that benzylic halides typically react via an sn1 pathway, which involves a two-step mechanism .

Result of Action

It is known that the compound is a member of the benzaldehyde family.

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination and chlorination of 5-ethoxy-4-hydroxybenzaldehyde. The reaction typically proceeds as follows:

Bromination: 5-Ethoxy-4-hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature. The reaction results in the selective bromination at the 2-position of the benzene ring.

Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzoic acid.

Reduction: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of potential drug candidates due to its unique functional groups.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-3-chloro-4-hydroxybenzaldehyde

- 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde

- 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde

Uniqueness

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is unique due to the specific combination of bromine, chlorine, ethoxy, and hydroxy functional groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Activité Biologique

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a substituted benzaldehyde with the molecular formula C9H8BrClO3 and a molecular weight of approximately 279.52 g/mol. This compound features a unique combination of halogen and hydroxy functionalities, which may enhance its reactivity and potential biological activity. The focus of this article is to explore the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The structure of this compound is characterized by:

- A bromo group at the second position.

- A chloro group at the third position.

- An ethoxy group at the fifth position.

- A hydroxy group at the fourth position.

This arrangement contributes to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that halogenated benzaldehydes can inhibit the growth of various bacteria and fungi. The presence of bromine and chlorine in the structure may enhance these effects due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It may interact with cellular receptors, modulating their activity and influencing signaling cascades.

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), contributing to oxidative stress in cells, which can lead to cell death in cancerous cells .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMATNKFDAXVDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358261 |

Source

|

| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597545-04-5 |

Source

|

| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.